4-{[(3-Methoxyphenoxy)acetyl]amino}benzamide
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Overview
Description
4-{[(3-Methoxyphenoxy)acetyl]amino}benzamide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by the presence of a benzamide group linked to a methoxyphenoxyacetyl moiety. This compound has garnered interest due to its potential antifungal properties and its ability to interact with specific proteins, making it a candidate for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxyphenoxy)acetyl]amino}benzamide typically involves the reaction of 3-methoxyphenol with chloroacetyl chloride to form 3-methoxyphenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methoxyphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the amide group results in an amine .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific proteins, making it useful in studying protein-ligand interactions.
Medicine: Its antifungal properties suggest potential use in developing treatments for fungal infections.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(3-Methoxyphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with the Secreted in Xylem 1 (SIX1) protein, a pathogenicity factor in Fusarium oxysporum. This interaction inhibits the protein’s function, thereby reducing the pathogenicity of the fungus .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methoxyphenoxy)acetyl]amino}benzamide
- 2-{[(3-Methoxyphenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide
- 3-Amino-4-methoxyacetanilide
Uniqueness
4-{[(3-Methoxyphenoxy)acetyl]amino}benzamide is unique due to its specific interaction with the SIX1 protein, which is not commonly observed with other similar compounds. This specificity makes it a valuable candidate for targeted antifungal research .
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-[[2-(3-methoxyphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-3-2-4-14(9-13)22-10-15(19)18-12-7-5-11(6-8-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
InChI Key |
FMVYSOBYICREKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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